3-Oxo ziprasidone

Vue d'ensemble

Description

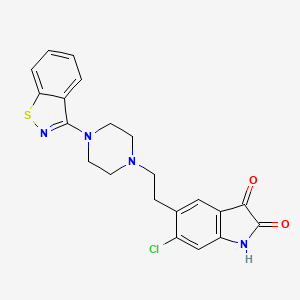

Ziprasidone (C₂₁H₂₁ClN₄OS), a second-generation atypical antipsychotic, is characterized by a benzisothiazolylpiperazine structure with an oxindole core (6-chloro-1,3-dihydro-2H-indol-2-one) . Approved by the FDA for schizophrenia and bipolar disorder, it exhibits potent antagonism at dopamine D₂, serotonin 5-HT₂A, 5-HT₁A, 5-HT₁D, and adrenergic receptors, alongside moderate serotonin/norepinephrine reuptake inhibition . Its unique receptor profile contributes to efficacy against positive and negative symptoms of schizophrenia while minimizing motor side effects and metabolic disturbances . The term "3-Oxo ziprasidone" may refer to its oxindole moiety (2-oxindole), a critical structural feature influencing solubility and receptor interactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo ziprasidone typically involves the oxidation of ziprasidone. One common method includes the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at controlled temperatures to ensure the selective oxidation of the indoline ring to form the 3-oxo derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-shear granulation and milling techniques to ensure uniform particle size and distribution . The compound is then purified using crystallization or chromatography methods to achieve the desired purity levels required for pharmaceutical applications.

Analyse Des Réactions Chimiques

Core Synthetic Reactions

3-Oxo ziprasidone is primarily synthesized through strategic oxidation of its parent compound ziprasidone. Key reaction types include:

Industrial synthesis employs high-shear granulation and controlled milling to achieve uniform particle distribution during scale-up .

Metabolic Transformation Pathways

In vivo metabolism occurs through four primary routes (Table 2), with enzyme-mediated processes dominating:

Table 2: Metabolic Pathways of this compound Derivatives

Notably, <1% of the parent compound is excreted unchanged, with aldehyde oxidase mediating 67% of metabolic clearance .

Industrial Process Innovations

The 2009 patent WO2009116085A2 revolutionized production by addressing key challenges:

Table 3: Optimized Industrial Synthesis Parameters

This process uses dispersants like Borresperse Na® to prevent reactor fouling while maintaining stoichiometric precision .

Stability-Related Reactions

Degradation studies reveal three susceptibility points:

-

Sulfur oxidation :

-

Indole ring cleavage :

-

Piperazine ring modification :

These degradation pathways necessitate strict control of storage conditions (pH 4-6, inert atmosphere) .

The compound's chemical behavior is defined by its dual functionality as both an electrophilic indole derivative and a nucleophilic piperazine system. Recent advances in catalytic asymmetric synthesis show potential for producing enantiomerically pure forms, though industrial implementation remains challenging .

Applications De Recherche Scientifique

Chemistry: 3-Oxo ziprasidone is used as a reference standard in analytical chemistry to identify and quantify impurities in ziprasidone formulations . It is also used in studies to understand the stability and degradation pathways of ziprasidone.

Biology: In biological research, this compound is used to study the metabolic pathways and biotransformation of ziprasidone in the body . It helps in understanding the pharmacokinetics and pharmacodynamics of ziprasidone and its metabolites.

Medicine: The compound is investigated for its potential therapeutic effects and side effects in comparison to ziprasidone. It is also used in clinical studies to evaluate the safety and efficacy of ziprasidone formulations .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of ziprasidone-based medications. It ensures that the final product meets the required purity and safety standards .

Mécanisme D'action

3-Oxo ziprasidone exerts its effects by interacting with various neurotransmitter receptors in the brain. It primarily acts as a serotonin (5-HT2A) and dopamine (D2) receptor antagonist . The compound also has moderate affinity for serotonin reuptake sites, which contributes to its antidepressant and anxiolytic effects . The exact molecular targets and pathways involved in its mechanism of action are similar to those of ziprasidone, but further research is needed to fully elucidate its pharmacological profile.

Comparaison Avec Des Composés Similaires

Pharmacological Receptor Binding

Ziprasidone distinguishes itself from other atypical antipsychotics through its high 5-HT₂A/D₂ receptor affinity ratio (10:1), exceeding those of risperidone (1:1), olanzapine (8:1), and quetiapine (low D₂ affinity) . This ratio is associated with reduced extrapyramidal symptoms (EPS) and enhanced mood modulation. Additionally, ziprasidone’s affinity for 5-HT₁A (partial agonism) and 5-HT₁D receptors may contribute to anxiolytic and antidepressant effects, unlike risperidone or olanzapine .

Key Receptor Affinities (Ki values, nM):

| Receptor | Ziprasidone | Risperidone | Olanzapine | Quetiapine |

|---|---|---|---|---|

| D₂ | 4.8 | 3.3 | 31 | 160 |

| 5-HT₂A | 0.4 | 0.2 | 4.0 | 120 |

| H₁ | 47 | 3.0 | 7.0 | 1.5 |

| M₁ | >1000 | >1000 | 1.9 | 120 |

Metabolic Pathways and Metabolites

Ziprasidone undergoes extensive hepatic metabolism via four pathways:

S-oxidation to sulfoxide (inactive) and sulfone (inactive) .

Reductive cleavage of the benzisothiazole ring, yielding S-methyldihydroziprasidone (major metabolite, inactive) .

N-dealkylation producing benzisothiazole-3-yl-piperazine (BITP, minor activity) .

Oxindole-acetic acid formation (glucuronidated for excretion) .

In contrast, risperidone is metabolized to 9-hydroxyrisperidone (active, CYP2D6-dependent), while olanzapine relies on CYP1A2/2D6 for N-glucuronidation. Ziprasidone’s metabolites lack significant receptor activity, unlike risperidone’s active metabolite .

Clinical Efficacy

- Recurrent Schizophrenia : Superior efficacy to quetiapine and risperidone in reducing relapse rates (P < 0.05) . However, meta-analyses indicate lower overall efficacy vs. olanzapine (PANSS MD: +8.32) and risperidone (PANSS MD: +3.91) .

- aripiprazole or quetiapine .

Adverse Effects and Tolerability

- Weight Gain : Ziprasidone causes less weight gain than olanzapine (-3.82 kg, P < 0.01), quetiapine (RR 0.45), and risperidone (RR 0.49) .

- Metabolic Effects : Minimal impact on cholesterol/triglycerides vs. olanzapine/quetiapine .

- EPS : Higher incidence than olanzapine (RR 1.43) but lower than risperidone .

- Sedation : Low H₁ affinity reduces sedation compared to quetiapine .

Drug-Drug Interaction Potential

- CYP Inhibition :

Solubility and Formulation Strategies

- Crystalline Ziprasidone : Poor solubility in phosphate buffers (pH > 6.8) .

- Amorphous Ziprasidone : 3-fold higher solubility in water (11.2 µg/mL vs. 3.8 µg/mL) and HCl (22.5 µg/mL vs. 7.4 µg/mL) via cryomilling .

- Ion-Selective Electrodes : Enable precise detection in biological samples (detection limit: 3 × 10⁻⁶ M) .

Activité Biologique

Introduction

3-Oxo ziprasidone, a metabolite of ziprasidone, is an atypical antipsychotic primarily utilized in the treatment of schizophrenia and bipolar disorder. This compound exhibits a complex pharmacological profile that influences various neurotransmitter systems, contributing to its therapeutic effects and side effect profile. This article explores the biological activity of this compound, including its receptor interactions, pharmacokinetics, and clinical implications.

This compound primarily functions through its interactions with several neurotransmitter receptors:

- Dopamine Receptors : It shows a high affinity for dopamine D2 receptors, which is critical for its antipsychotic effects. The blockade of these receptors helps alleviate positive symptoms of schizophrenia .

- Serotonin Receptors : The compound also interacts with serotonin receptors, particularly 5-HT2A and 5-HT1A. This interaction is believed to enhance mood modulation and reduce negative symptoms associated with schizophrenia .

- Norepinephrine Receptors : Moderate activity at norepinephrine reuptake sites contributes to its antidepressant effects .

Table 1: Receptor Affinity of this compound

| Receptor Type | Affinity Level | Effect |

|---|---|---|

| Dopamine D2 | High | Antipsychotic |

| Serotonin 5-HT2A | High | Mood modulation |

| Serotonin 5-HT1A | Moderate | Reduction of negative symptoms |

| Norepinephrine | Moderate | Antidepressant |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and metabolism:

- Bioavailability : When taken orally with food, the bioavailability can reach up to 100%, while it drops to about 60% without food .

- Metabolism : The compound is primarily metabolized in the liver through aldehyde oxidase and CYP3A4 pathways. Less than 5% is excreted unchanged in urine, indicating extensive metabolism .

- Half-life : The biological half-life ranges from approximately 10 hours, allowing for once or twice daily dosing in clinical settings .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | 60% (without food) / 100% (with food) |

| Primary Metabolism Pathways | Aldehyde oxidase, CYP3A4 |

| Half-life | ~10 hours |

| Excretion | <5% unchanged in urine |

Clinical Studies

Several studies have evaluated the efficacy and safety profile of ziprasidone, with implications for its metabolite, this compound:

- Efficacy in Schizophrenia : A randomized controlled trial demonstrated that patients receiving ziprasidone showed significant improvements in both positive and negative symptoms compared to placebo .

- Safety Profile : Compared to other atypical antipsychotics, ziprasidone has a lower incidence of weight gain and metabolic syndrome, which may be attributed to its unique receptor profile .

- Long-term Outcomes : A longitudinal study indicated that patients maintained on ziprasidone experienced fewer relapses over a two-year period compared to those on other antipsychotics .

Q & A

Q. Basic: What methodological frameworks are recommended for designing clinical trials evaluating ziprasidone's efficacy in schizophrenia?

Answer:

The PICO framework (Population, Intervention, Comparison, Outcome) is critical for structuring clinical trial questions. For example:

- Population: Patients with acute schizophrenia (DSM-V criteria).

- Intervention: Oral ziprasidone (40–160 mg/day, dose-adjusted based on tolerability).

- Comparison: Active comparators (e.g., risperidone, olanzapine) or placebo.

- Outcome: PANSS (Positive and Negative Syndrome Scale) total score reduction, discontinuation rates, and metabolic side effects (e.g., weight gain, QTc prolongation).

Trials should use randomized, double-blind designs with intention-to-treat (ITT) analysis to minimize bias. For dose optimization, fixed-dose trials (e.g., 40–160 mg/day) with stratification by covariates (age, CYP3A4 activity) are recommended .

Q. Advanced: How can population pharmacokinetic (PPK) models address interindividual variability in ziprasidone dosing?

Answer:

PPK models quantify variability in drug clearance (CL) and volume of distribution (V) using covariates like age, weight, and comedications. For example:

- A retrospective PPK study in Chinese patients established ziprasidone CL = 18.74 L/h and V = 110.24 L, with comedications (e.g., valproate) altering CL by 15–20% .

- Methodology:

Q. Basic: What is the evidence for ziprasidone’s metabolic effects compared to other atypical antipsychotics?

Answer:

Ziprasidone exhibits a favorable metabolic profile vs. olanzapine, quetiapine, and risperidone:

- Weight gain: 3.82 kg less than olanzapine (95% CI: -4.69 to -2.96) .

- Lipids: No significant increase in cholesterol/triglycerides; may improve lipid profiles in hyperlipidemic patients .

- Glucose: Neutral effects in short-term trials, though long-term data are limited .

Methodological Note: Meta-analyses should adjust for study duration and baseline metabolic status to avoid confounding .

Q. Advanced: How to resolve contradictions in ziprasidone’s hypertensive risk across studies?

Answer:

Contradictions arise from heterogeneous study designs:

- Supporting hypertension risk: Two database studies found a 2-fold increase in hypertension vs. FGAs (same research group; requires replication) .

- Neutral findings: Short-term RCTs showed no blood pressure changes .

Resolution Strategies:

- Conduct sensitivity analyses excluding non-randomized data.

- Use ambulatory blood pressure monitoring (ABPM) in prospective trials to reduce measurement bias.

- Stratify by dose (e.g., >120 mg/day) and comedications (e.g., SSRIs) .

Q. Basic: What preclinical models are validated for studying ziprasidone’s metabolic effects?

Answer:

- C. elegans: Used to assess lipid accumulation and behavioral endpoints (e.g., pharynx pumping). Ziprasidone showed no significant lipid changes in this model .

- Rodent models: Evaluate weight gain and glucose tolerance via high-fat diet cohorts. Ziprasidone’s 5-HT2C/D2 antagonism may explain lower adipogenicity vs. olanzapine .

Methodology: Pair preclinical findings with clinical PK/PD data to predict human outcomes .

Q. Advanced: What methodological flaws limit interpretation of ziprasidone’s efficacy in treatment-resistant depression (TRD)?

Answer:

Key limitations in existing studies include:

- Small sample sizes: e.g., n=20 in Papakostas et al. (2004), with high attrition (35% dropout) .

- Open-label bias: Lack of placebo control in augmentation trials (e.g., ziprasidone + SSRIs) .

- Outcome heterogeneity: Variability in depression scales (HAM-D-17 vs. QIDS-SR) .

Recommendations:

- Use sequential parallel comparison designs (SPCD) to mitigate placebo response.

- Stratify by biomarkers (e.g., 5-HT1A receptor polymorphisms) to identify responders .

Q. Basic: How to mitigate QTc prolongation risk in ziprasidone trials?

Answer:

- Dose adjustments: Lower doses (e.g., 40–80 mg/day) reduce QTc prolongation (mean ΔQTc = 20 msec at 160 mg) .

- ECG monitoring: Manual adjudication of QTc intervals (automated tools have poor agreement; κ=0.25) .

- Exclusion criteria: Avoid patients with congenital long QT syndrome or comedications prolonging QTc (e.g., macrolides) .

Q. Advanced: How does ziprasidone’s receptor affinity profile inform experimental design for cognitive symptom trials?

Answer:

Ziprasidone’s 5-HT1A agonism and D2/5-HT2A antagonism suggest potential cognitive benefits:

- Experimental Design:

Note: Control for confounding factors (e.g., negative symptom severity) via multivariate regression .

Propriétés

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c22-16-12-17-15(19(27)21(28)23-17)11-13(16)5-6-25-7-9-26(10-8-25)20-14-3-1-2-4-18(14)29-24-20/h1-4,11-12H,5-10H2,(H,23,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHQRPYTDLERQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC3=C(C=C2Cl)NC(=O)C3=O)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151253 | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-56-6 | |

| Record name | 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159977-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo ziprasidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo ziprasidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-OXO ZIPRASIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C2079297J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.